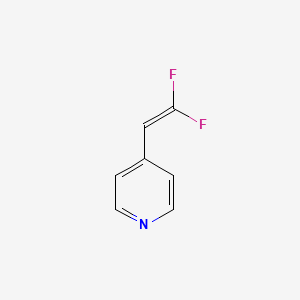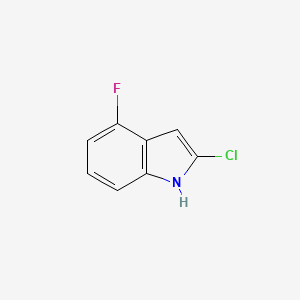
tert-Butyl (R)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. The compound is characterized by the presence of a tert-butyl group, a morpholine ring, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective reactions to occur without interference from the amine group .
Biology
In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it a valuable tool in biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability .
Industry
Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group ensures the integrity of sensitive functional groups during complex synthetic processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine . The molecular targets include nucleophilic sites on proteins and enzymes, where it can form reversible covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Uniqueness
tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is unique due to its morpholine ring, which imparts additional stability and reactivity. Compared to other tert-butyl carbamates, it offers enhanced protection for amines and can be selectively deprotected under milder conditions .
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl N-[[(2R)-6,6-dimethylmorpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9-6-13-8-12(4,5)16-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 |
Clave InChI |
GDFIWXIBTMQYHR-SECBINFHSA-N |
SMILES isomérico |
CC1(CNC[C@@H](O1)CNC(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(CNCC(O1)CNC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)

![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)



![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)

